Cas no 1764-95-0 (1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydrogen phosphate,ammonium salt)

1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydrogen phosphate,ammonium salt structure
1764-95-0 structure
Product Name:1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydrogen phosphate,ammonium salt
CAS No:1764-95-0
MF:C16H12F26NO4P
MW:807.203037261963
CID:95648
PubChem ID:15333598
Update Time:2025-04-18

1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydrogen phosphate,ammonium salt Chemical and Physical Properties

Names and Identifiers

    • 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, hydrogen phosphate,ammonium salt
    • azanium,bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate
    • Ammonium perfluorohexyl ethylphosphates
    • 1-Octanol, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, 1,1'-(hydrogen phosphate), ammonium salt (1:1)
    • DTXSID10170122
    • Ammonium perfluorohexyl ethylphosphates [INCI]
    • Masurf FS-3330A
    • Ammonium bis[2-(perfluorohexyl)ethyl] phosphate
    • Q27293656
    • Ammonium bis(2-(perfluorohexyl)ethyl) phosphate
    • X7V4Z3Z6KU
    • 1764-95-0
    • NS00115583
    • Masur AF-2210AE
    • UNII-X7V4Z3Z6KU
    • Ammonium di(perfluorohexyl ethyl)phosphates
    • Inchi: 1S/C16H9F26O4P.H3N/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42;/h1-4H2,(H,43,44);1H3
    • InChI Key: BAAWZFPSXYDFPY-UHFFFAOYSA-N
    • SMILES: P(=O)([O-])(OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+]

Computed Properties

  • Exact Mass: 807.0088771g/mol
  • Monoisotopic Mass: 807.0088771g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 30
  • Heavy Atom Count: 48
  • Rotatable Bond Count: 16
  • Complexity: 1050
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.6Ų
Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd